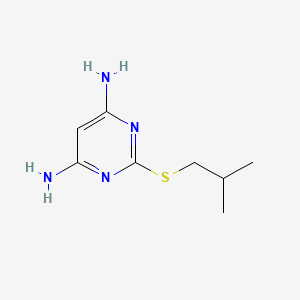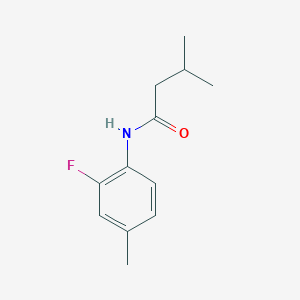![molecular formula C14H18ClNO2 B7514548 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, and mood regulation.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, and has also been found to reduce inflammation in various tissues. In addition, 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 acts as a partial agonist at the CB1 and CB2 receptors of the endocannabinoid system. These receptors are found throughout the body and are involved in regulating a wide range of physiological processes. When 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 binds to these receptors, it can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain perception, mood regulation, and other processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 are complex and depend on a variety of factors, including the dose and route of administration. In general, this compound has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. However, it can also have negative effects on cardiovascular function and can lead to the development of tolerance and dependence with prolonged use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 in lab experiments is its well-established synthesis method and its ability to selectively activate the endocannabinoid system. This compound can be used to study the role of the endocannabinoid system in various physiological processes, and can also be used to develop new therapeutic agents that target this system. However, the limitations of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 include its potential for negative side effects, its ability to produce tolerance and dependence, and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are many future directions for research on 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. In addition, this compound could be studied further to better understand its mechanism of action and its potential therapeutic applications. Finally, research could focus on developing new delivery methods for 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 to improve its bioavailability and reduce the risk of negative side effects. Overall, 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 is a promising compound that has the potential to lead to new treatments for a wide range of medical conditions.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 involves the reaction of 2-(2-chlorophenyl)acetonitrile with 3-(hydroxymethyl)piperidine in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 for research purposes.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11(9-16)10-17/h1-2,5-6,11,17H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBULGOCROXFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)


![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

